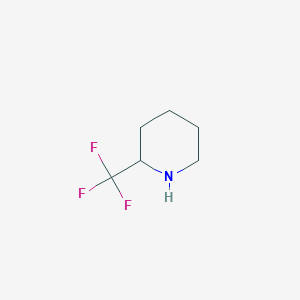
2-(三氟甲基)哌啶
描述
2-(Trifluoromethyl)piperidine is a fluorinated piperidine derivative that has been the subject of various synthetic methodologies due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the molecule, making it an interesting target for synthesis and study.
Synthesis Analysis
Several approaches have been developed for the synthesis of 2-(trifluoromethyl)piperidine and its derivatives. One method involves the ring expansion of (trifluoromethyl)prolinols, which are obtained from L-proline, to yield enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through a regio- and diastereoselective process involving an aziridinium intermediate . Another approach includes the stereoselective synthesis of α-trifluoromethyl piperidinic derivatives from various starting materials such as pipecolic acid, pyridine derivatives, and prolinol derivatives, highlighting the versatility of methods available for introducing the trifluoromethyl group into the piperidine ring .
Molecular Structure Analysis
The molecular structure of 2-(trifluoromethyl)piperidine derivatives has been elucidated using techniques such as NMR analysis and X-ray crystallography. These studies have provided insights into the stereochemical outcomes of the synthetic processes. For instance, the stereochemical assignments of diastereoselective nucleophilic substitution reactions were carefully performed using these analytical methods .
Chemical Reactions Analysis
2-(Trifluoromethyl)piperidine derivatives participate in various chemical reactions, including nucleophilic substitution reactions that exhibit diastereoselectivity . The trifluoromethyl group can influence the reactivity and selectivity of these compounds in synthetic transformations. Additionally, the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to form 2-substituted 2-(trifluoromethyl)pyrrolidines has been achieved, demonstrating the synthetic utility of these fluorinated piperidines .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into the piperidine ring significantly impacts the physical and chemical properties of the molecule. This group is known for its electron-withdrawing and lipophilic characteristics, which can enhance the biological activity of pharmaceutical compounds. The specific properties of 2-(trifluoromethyl)piperidine derivatives, such as boiling points, solubility, and stability, are determined by the nature of the substituents and the overall molecular structure .
科学研究应用
生物活性化合物的合成
2-(三氟甲基)哌啶: 被用于合成各种生物活性化合物。 将其整合到更大的分子中可以显著改变它们的生物活性,可能增加其亲脂性、生物利用度和代谢稳定性 . 这使其成为药物化学中开发新药的宝贵基石。
农药研究
在农药研究中,2-(三氟甲基)哌啶用作新型农药的先驱体。 其三氟甲基可以增强农药和除草剂的性能,提供更好的稳定性和对害虫和杂草的有效性 .
材料科学
该化合物在材料科学中得到应用,特别是在开发具有独特性能的聚合物方面。 三氟甲基可以赋予材料对溶剂和化学物质的耐受性,使其更耐用,适合特殊用途 .
催化
2-(三氟甲基)哌啶: 可以作为催化体系中的配体。 其独特的结构使其能够与金属结合,促进各种催化反应,这在工业过程和合成化学中至关重要 .
氟化学
作为一种含氟化合物,2-(三氟甲基)哌啶在氟化学领域具有重要意义。 研究人员用它来研究氟化对化学反应性的影响,并开发新的氟化方法 .
神经科学研究
在神经科学中,2-(三氟甲基)哌啶衍生物正在被探索其对中枢神经系统的潜在影响。 它们可能由于其能够穿过血脑屏障而导致发现治疗神经系统疾病的新疗法 .
环境科学
含氟化合物的环境影响是一个不断发展的研究领域2-(三氟甲基)哌啶被用于研究以了解此类化合物的环境归宿,并制定安全使用和处置策略 .
分析化学
最后,在分析化学中,2-(三氟甲基)哌啶可以用作各种分析技术的标准品或试剂。 其明确的特性使其适合校准仪器和验证方法 .
作用机制
Target of Action
It’s known that this compound is used as a reactant in the synthesis of other complex molecules , suggesting its role in biochemical reactions.
Mode of Action
The mode of action of 2-(Trifluoromethyl)piperidine involves its interaction with other reactants in chemical reactions. For instance, it can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol by ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .
Biochemical Pathways
It’s known that trifluoromethylpyridine (tfmp) derivatives, which include 2-(trifluoromethyl)piperidine, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The trifluoromethyl group is often used in pharmaceuticals to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation .
Result of Action
It’s known that the compound plays a crucial role in the synthesis of other complex molecules .
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethyl)piperidine can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of catalysts, temperature, and the molar ratio of other reactants .
生化分析
Biochemical Properties
It is known that the trifluoromethyl group in the compound can significantly alter its polarity, solubility, reactivity, and metabolic stability . The trifluoromethyl group also impacts the conformational preferences of the compound, suggesting potential interactions with various biomolecules .
Cellular Effects
Piperidine derivatives, which include 2-(Trifluoromethyl)piperidine, have been found to exhibit a wide range of biological activities . For instance, some piperidine alkaloids isolated from natural herbs have shown antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Computational studies suggest that the trifluoromethyl group in piperidine rings can lead to hyperconjugative delocalization of the nitrogen lone pair . This could potentially influence its interactions with other biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
Computational studies suggest that the trifluoromethyl group can impact the relative energetic ordering of isomers, which could potentially influence the stability and degradation of the compound over time .
Metabolic Pathways
The synthesis of this compound has been achieved from various precursors, suggesting potential involvement in various metabolic pathways .
Transport and Distribution
The trifluoromethyl group can significantly alter the compound’s polarity and solubility, which could potentially influence its transport and distribution .
Subcellular Localization
The trifluoromethyl group can impact the conformational preferences of the compound, which could potentially influence its localization within the cell .
属性
IUPAC Name |
2-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDEFXCCITWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460430 | |
| Record name | 2-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154630-93-0 | |
| Record name | 2-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 2-(trifluoromethyl)piperidines?
A: Several synthetic routes have been explored for the production of 2-(trifluoromethyl)piperidines. One approach utilizes a ring expansion strategy starting from readily available (trifluoromethyl)prolinols. [] These prolinol precursors can be derived from L-proline via a (trifluoromethyl)aziridinium intermediate. [, ] Alternatively, a one-pot, five-component cascade reaction involving a Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization can be employed. [] This method efficiently constructs polysubstituted 2-hydroxy-2-(trifluoromethyl)piperidines with high diastereoselectivity. []
Q2: How does the trifluoromethyl group influence the reactivity and stereoselectivity in the synthesis of 2-(trifluoromethyl)piperidines?
A: The presence of the trifluoromethyl group plays a crucial role in directing the regio- and diastereoselectivity of reactions involving 2-(trifluoromethyl)piperidine precursors. For instance, during the ring opening of (trifluoromethyl)aziridinium intermediates, the trifluoromethyl group exerts a strong electronic influence, guiding the nucleophilic attack to a specific carbon atom and leading to the preferential formation of a particular diastereomer. [, ]
Q3: Can you provide examples of the stereoselective synthesis of specific 2-(trifluoromethyl)piperidine derivatives?
A: Researchers have successfully synthesized a variety of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through the diastereoselective ring expansion of (trifluoromethyl)prolinols. [] Similarly, highly diastereoselective syntheses of trifluoro-substituted analogs of piperidine alkaloids have been achieved starting from 2-trifluoromethyl keto-protected 4-piperidones, utilizing an intramolecular Mannich-type reaction. []
Q4: Are there any spectroscopic data available to confirm the structure of synthesized 2-(trifluoromethyl)piperidines?
A: NMR spectroscopy, including 1H and 13C NMR, serves as a primary tool for the structural elucidation of 2-(trifluoromethyl)piperidines and their derivatives. [, ] Additionally, X-ray diffraction analysis has been employed to confirm the absolute configuration of diastereomers. []
Q5: What are the potential applications of 2-(trifluoromethyl)piperidines?
A: While the provided research focuses primarily on synthetic methodologies and structure determination, 2-(trifluoromethyl)piperidines hold promise as valuable building blocks in medicinal chemistry. The incorporation of a trifluoromethyl group into amines can significantly impact their physicochemical properties and biological activity. [] Given the prevalence of amines in bioactive compounds, these derivatives have the potential to serve as scaffolds for drug discovery, particularly in targeting biologically relevant proteins and enzymes. [] Further research is needed to explore their specific biological activities and therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



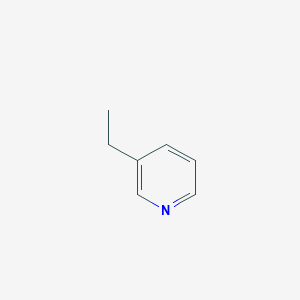
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)
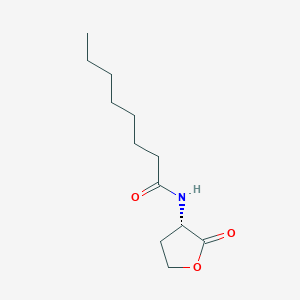
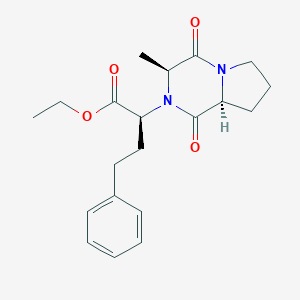
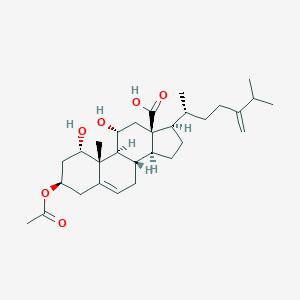
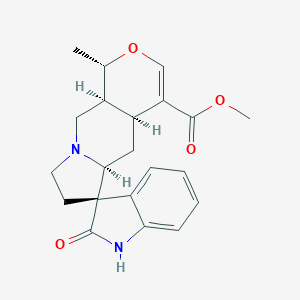



![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)

